Coronene-1-carboxylic acid

Overview

Description

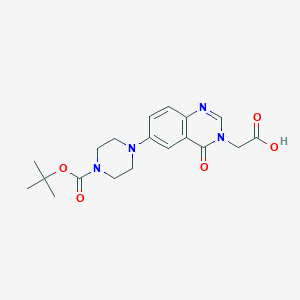

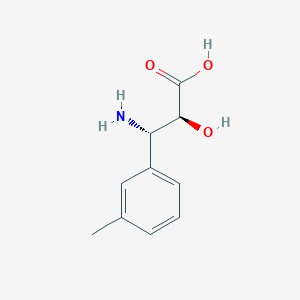

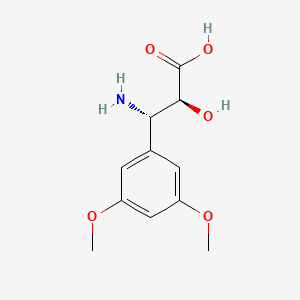

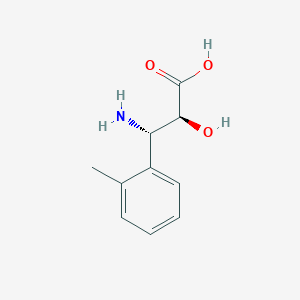

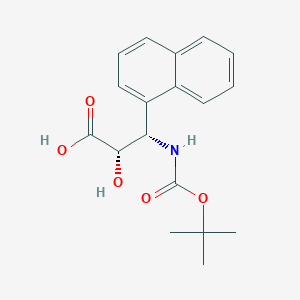

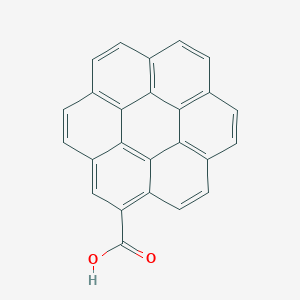

Coronene-1-carboxylic acid is a chemical compound with the molecular formula C25H12O2 and a molecular weight of 344.36 . It is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its potential applications in various scientific research fields.

Synthesis Analysis

A study on the synthesis of a coronene amide analogue, which could be similar to the synthesis of Coronene-1-carboxylic acid, was reported . The key to the progress of palladium-mediated biarylation involved the introduction of three methyl groups to suppress the undesired reaction and the use of tri-tert-butylphosphine as the ligand for palladium .Molecular Structure Analysis

The molecular structure of Coronene-1-carboxylic acid is highly conjugated, making it an excellent candidate for use in materials science, organic electronics, and biomedical research. A study on the electronic structure, the structural parameters, and the vibrational analysis of Coronene and Coronene substituted with Chlorine was performed .Chemical Reactions Analysis

Coronene-1-carboxylic acid plays a significant role in self-assembly processes. Studies in supramolecular chemistry have shown that it contributes to the formation of rigid two-dimensional networks. Research focused on the interaction of carboxylic acid with polyaromatic hydrocarbons of the coronene series .Physical And Chemical Properties Analysis

Coronene-1-carboxylic acid has a boiling point of 606.1±24.0 °C and a density of 1.585±0.06 g/cm3 . It has very good optoelectronic, linear and non-linear optical properties . It may have semiconductors properties and hence have applications in photonic, electronic, and optoelectronic devices .Scientific Research Applications

1. Incorporation in Organic Template Structures

Coronene-1-carboxylic acid is utilized in the formation of two-dimensional molecular template structures. For instance, a study by Griessl et al. (2004) demonstrated the incorporation of coronene molecules in a porous structure formed by 1,3,5-benzenetricarboxylic acid on a graphite surface. This finding suggests potential applications in nano-templating and molecular manipulation (Griessl et al., 2004).

2. Self-assembly in Supramolecular Chemistry

Studies in supramolecular chemistry have shown that coronene-1-carboxylic acid plays a significant role in self-assembly processes. For instance, Macleod et al. (2013) reported the transformation of a tricarboxylic acid lattice into a high-symmetry host-guest structure with coronene, highlighting its use in designing supramolecular lattices (Macleod et al., 2013).

3. Formation of Rigid 2D Networks

Coronene-1-carboxylic acid contributes to the formation of rigid two-dimensional networks. Zhang et al. (2017) synthesized a polycyclic aromatic hydrocarbon substituted by three carboxylic acid groups, which formed a 2D honeycomb network, capturing guest molecules like coronene in its cavities. This highlights its potential in creating stable, porous networks (Zhang et al., 2017).

4. Interaction with Polyaromatic Hydrocarbons

Research by Raksha et al. (2020) focused on the interaction of carboxylic acid with polyaromatic hydrocarbons of the coronene series. This study, through molecular modeling, showed how these interactions can lead to the formation of stable complexes, relevant for understanding molecular interactions in various fields like materials science and chemistry (Raksha et al., 2020).

5. Nanoporous Networks with Tunable Cavities

Wu et al. (2011) reported the fabrication of nanoporous networks with tunable triangular cavities using coronene-1-carboxylic acid. This work demonstrates the ability to control the size and shape of the pores, which is crucial for applications in nanotechnology and materials science (Wu et al., 2011).

Safety and Hazards

According to the safety data sheet, Coronene-1-carboxylic acid may cause damage to organs and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Future Directions

The influence of carboxyl and amine substituting groups on the aggregation of coronene is being studied, which is relevant to understand the formation of carbon nanomaterials, including graphene quantum dots (GQDs) . This research could lead to advancements in the streamlined synthesis of aromatic ketones from feedstock chemicals .

properties

IUPAC Name |

coronene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H12O2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYWDUIBNMEJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597436 | |

| Record name | Coronene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coronene-1-carboxylic acid | |

CAS RN |

97839-93-5 | |

| Record name | Coronene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.